molecular formula C13H19ClN4O3 B8088435 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Cat. No. B8088435
M. Wt: 314.77 g/mol
InChI Key: HOVWBKKTKJKQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN4O3 and its molecular weight is 314.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity and Pharmacological Applications : Research on related 1,2,4-triazole derivatives has indicated potential antitumor, anti-inflammatory, and antioxidant activities. These compounds, including those with methoxyphenyl and trimethoxyphenyl groups, are synthesized and evaluated for biological activities, highlighting their significance in medicinal chemistry (Sameluk & Kaplaushenko, 2015).

  • Antimicrobial and Antifungal Properties : Some novel 1,2,4-triazole derivatives have demonstrated antimicrobial and antifungal activities, making them of interest in developing new therapeutics for combating infections and diseases caused by microorganisms (Bektaş et al., 2007).

  • Chemical Synthesis and Structural Analysis : Studies have focused on the synthesis of 1,2,4-triazole derivatives, including methods to improve their yields and purity. These synthesis processes are crucial for producing high-quality compounds for research and potential therapeutic applications (Tan, Lim, & Dolzhenko, 2017).

  • Potential Inhibitors in Chemical Processes : Some derivatives are evaluated as potential inhibitors in chemical reactions, such as for 15-lipoxygenase inhibition, demonstrating their utility in chemical and biological research (Asghari et al., 2016).

  • Applications in Material Science : Research includes the study of triazole Schiff bases as corrosion inhibitors, indicating their potential applications in material science and engineering (Chaitra et al., 2015).

properties

IUPAC Name

2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3.ClH/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13;/h6-7H,4-5,14H2,1-3H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVWBKKTKJKQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 4
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

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